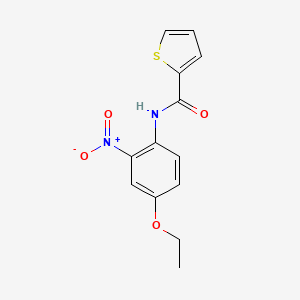
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide, also known as ENTP, is a synthetic compound that has shown potential for use in scientific research.
作用機序
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide works by selectively binding to ROS and forming a stable adduct. This adduct emits a fluorescent signal that can be detected and quantified. The binding of N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide to ROS also prevents ROS from damaging cells, which can lead to various diseases.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been shown to have low toxicity and does not interfere with normal cell functions. It has also been shown to be stable in various biological environments such as blood serum and cell culture media.
実験室実験の利点と制限
One advantage of using N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for ROS. This allows for accurate detection and quantification of ROS levels in cells. However, N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
Future research on N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide could focus on its potential as a therapeutic agent for various diseases. It could also be tested for its ability to detect other reactive species in cells. Additionally, modifications to the N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide structure could be made to improve its solubility and selectivity.
合成法
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide is synthesized by reacting 4-ethoxy-2-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide.
科学的研究の応用
N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been shown to have potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are known to play a role in various diseases such as cancer, Alzheimer's, and Parkinson's. N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has also been tested for its ability to inhibit the growth of cancer cells and has shown promising results.
特性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-9-5-6-10(11(8-9)15(17)18)14-13(16)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGHEMKVNVREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

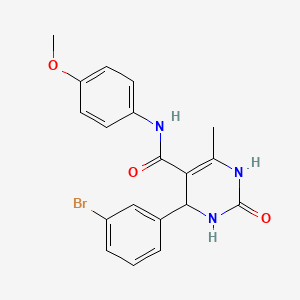
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)
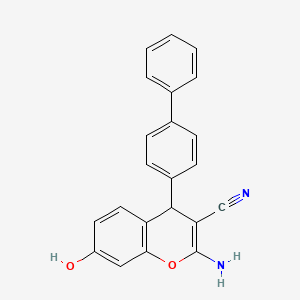
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)
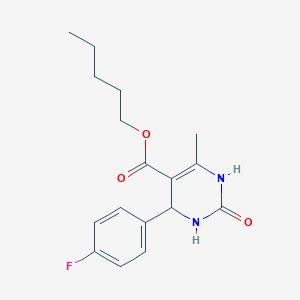
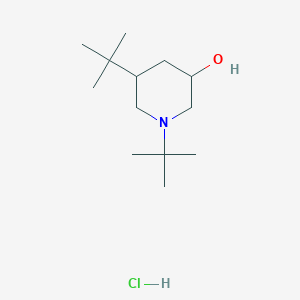
![1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)

![benzyl (2-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}cyclohexyl)carbamate](/img/structure/B5071236.png)